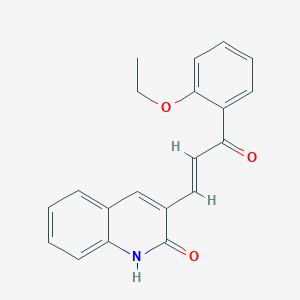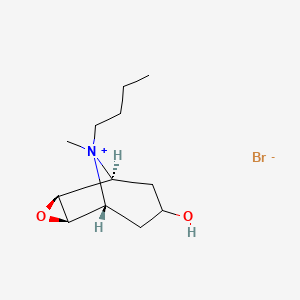
N-Butylscopine Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butylscopine Bromide, also known as Hyoscine Butylbromide, is a quaternary ammonium compound derived from scopolamine. It is widely used as an antispasmodic agent to relieve smooth muscle spasms in the gastrointestinal tract, urinary tract, and other organs. This compound is known for its ability to alleviate abdominal pain and discomfort associated with spasms.
准备方法
Synthetic Routes and Reaction Conditions: N-Butylscopine Bromide is synthesized through a series of chemical reactions starting from scopolamine. The primary synthetic route involves the quaternization of scopolamine with butyl bromide. This reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through recrystallization or other suitable techniques to obtain a high-quality compound suitable for pharmaceutical applications.
化学反应分析
Types of Reactions: N-Butylscopine Bromide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound.
科学研究应用
N-Butylscopine Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in studies investigating the effects of antispasmodic agents on smooth muscle tissues.
Medicine: Widely used in clinical research to study its efficacy and safety in treating gastrointestinal and urinary tract disorders.
Industry: Utilized in the pharmaceutical industry for the development and production of antispasmodic medications.
作用机制
N-Butylscopine Bromide exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating these receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, this compound reduces spasms and alleviates related pain during abdominal cramping .
相似化合物的比较
Scopolamine: A natural alkaloid with similar antispasmodic properties but with central nervous system effects.
Atropine: Another anticholinergic agent with broader applications but more pronounced central nervous system side effects.
Methscopolamine: A compound similar to N-Butylscopine Bromide but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This characteristic minimizes central nervous system side effects, making it a preferred choice for treating peripheral spasms without causing sedation or other central effects .
属性
分子式 |
C12H22BrNO2 |
|---|---|
分子量 |
292.21 g/mol |
IUPAC 名称 |
(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide |
InChI |
InChI=1S/C12H22NO2.BrH/c1-3-4-5-13(2)9-6-8(14)7-10(13)12-11(9)15-12;/h8-12,14H,3-7H2,1-2H3;1H/q+1;/p-1/t8?,9-,10+,11-,12+,13?; |
InChI 键 |
PQWFBJJLAMGVJL-LTDPRMFCSA-M |
手性 SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[Br-] |
规范 SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)

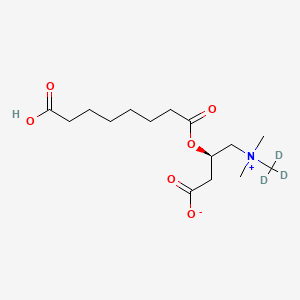

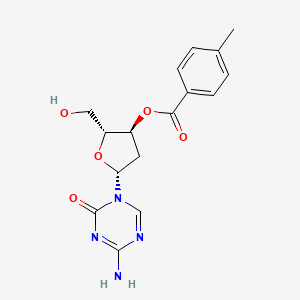
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)
![2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13430389.png)
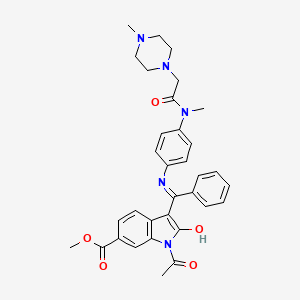

![(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13430399.png)

![(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13430403.png)
